molecular formula C19H22N2O3 B14401685 4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline CAS No. 88690-84-0

4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline

Cat. No.: B14401685
CAS No.: 88690-84-0
M. Wt: 326.4 g/mol
InChI Key: NLJGDOARUAKQOK-UHFFFAOYSA-N
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Description

4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline is a complex organic compound that features a benzoyloxy group attached to an oxazinan ring, which is further connected to a dimethylaniline moiety

Preparation Methods

The synthesis of 4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline typically involves the oxidative coupling of ketones and toluene derivatives. One efficient method utilizes tert-butyl hydroperoxide (TBHP) as an oxidizing agent in the presence of iodine (I2) to achieve the α-benzoyloxylation of ketones . This process provides a straightforward route to obtain α-benzoyloxy ketones in good to excellent yields. Industrial production methods may involve similar oxidative coupling reactions, but scaled up to accommodate larger quantities and optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like sodium borohydride, and electrophiles like nitric acid or acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoyloxy group can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function . The oxazinan ring provides additional sites for interaction, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline include other benzoyloxy-substituted oxazinan derivatives and dimethylaniline derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example, benzoylecgonine, a metabolite of cocaine, also features a benzoyloxy group but has a different overall structure and pharmacological profile

Properties

CAS No.

88690-84-0

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

[2-[4-(dimethylamino)phenyl]-1,3-oxazinan-3-yl] benzoate

InChI

InChI=1S/C19H22N2O3/c1-20(2)17-11-9-15(10-12-17)18-21(13-6-14-23-18)24-19(22)16-7-4-3-5-8-16/h3-5,7-12,18H,6,13-14H2,1-2H3

InChI Key

NLJGDOARUAKQOK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2N(CCCO2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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